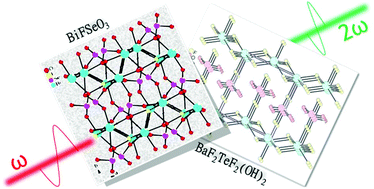Recent progress in selenite and tellurite based SHG materials
Dalton Transactions Pub Date: 2020-05-25 DOI: 10.1039/D0DT01429J
Abstract
Metal selenites and tellurites have demonstrated excellent second-harmonic generation (SHG) properties in inorganic solid compounds, such as strong SHG efficiency, a wide transparent range, appropriate birefringence, etc. During the past ten years, important progress has been achieved in this field. The largest SHG efficiency of selenites and tellurites reached 13.5 × KDP (BiFSeO3) and 2 × KTP (CdTeMoO6), respectively. The shortest UV absorption edge of tellurites has been pushed to 205 nm in BaF2TeF2(OH)2 successfully. In terms of the chemical compositions, research studies are no longer concentrated on d0 transition metal compounds only, and the most electronegative fluorine has been used increasingly to widen the optical bandgaps and enrich the structural types of the materials. This paper reviewed the recent developments of selenite and tellurite based SHG materials. Challenges in creating new high powered SHG materials and perspectives for future work are presented.


Recommended Literature
- [1] Thermodynamic parameters of the pedal motion in the crystal structures of two bromomethylated azobenzenes†
- [2] The corrosion behaviors of multilayer diamond-like carbon coatings: influence of deposition periods and corrosive medium†
- [3] Structural, optical and magnetic properties of pure and 3d metal dopant-incorporated SnO2 nanoparticles†
- [4] Ritter-type fluorofunctionalisation as a new, effective method for conversion of alkenes to vicinal fluoroamides
- [5] Facile fabrication of a SnS2/Ag3VO4 Z-scheme heterojunction for boosting visible-light photocatalytic activity†
- [6] Contents list
- [7] Nitric oxide activation facilitated by cooperative multimetallic electron transfer within an iron-functionalized polyoxovanadate–alkoxide cluster†
- [8] Towards a comprehensive understanding of platinum dissolution in acidic media
- [9] Back cover
- [10] Correction: Conversion of landfill gas to liquid fuels through a TriFTS (tri-reforming and Fischer–Tropsch synthesis) process: a feasibility study










